2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 421577-92-6
VCID: VC5821607
InChI: InChI=1S/C19H19N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,5-9,11H,1,4,10,12H2,2H3,(H,20,23)
SMILES: CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

CAS No.: 421577-92-6

Cat. No.: VC5821607

Molecular Formula: C19H19N3O2S2

Molecular Weight: 385.5

* For research use only. Not for human or veterinary use.

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide - 421577-92-6

Specification

CAS No. 421577-92-6
Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
IUPAC Name 2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C19H19N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,5-9,11H,1,4,10,12H2,2H3,(H,20,23)
Standard InChI Key FSKFYAHIEGCGTL-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₉N₃O₂S₂, with a molecular weight of 385.5 g/mol. Key structural features include:

  • A thieno[2,3-d]pyrimidine core (a fused bicyclic system combining thiophene and pyrimidine rings).

  • 3-Allyl and 6-ethyl substituents on the pyrimidine ring.

  • A thioether linkage (-S-) connecting the core to an N-phenylacetamide side chain.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name2-(6-Ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide
SMILESCCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3
InChI KeyFSKFYAHIEGCGTL-UHFFFAOYSA-N
SolubilityNot publicly available

The presence of the allyl group introduces potential reactivity via alkene functionalization, while the ethyl and phenyl groups enhance lipophilicity, likely influencing membrane permeability.

Synthesis and Structural Modifications

Table 2: Common Reagents for Thieno[2,3-d]pyrimidine Synthesis

Reaction StepReagents
Core FormationThiourea, POCl₃, DMF
AlkylationAllyl bromide, K₂CO₃, DMF
Thioether CouplingMercaptoacetamide, EDCI, DCM

Modifications at the C-2 position (thioether linkage) and N-3 position (allyl group) are critical for modulating biological activity, as demonstrated in antibacterial studies of related compounds .

Pharmacokinetic and Toxicity Considerations

In Vitro ADME Properties

While specific data for this compound are unavailable, related thieno[2,3-d]pyrimidines exhibit:

  • Moderate Plasma Protein Binding: 70–85% due to lipophilic substituents.

  • Hepatic Metabolism: Primarily via CYP3A4-mediated oxidation of allyl groups.

  • Half-Life: 4–6 hours in rodent models .

Toxicity Profile

Research Gaps and Future Directions

Unanswered Questions

  • Mechanism of Action: Whether this compound acts as a prodrug (activated by bacterial nitroreductases) or a direct enzyme inhibitor.

  • Gram-Negative Activity: Overcoming outer membrane permeability barriers.

  • In Vivo Efficacy: Pharmacodynamic studies in infection models.

Synthetic Optimization Opportunities

  • Replacing the allyl group with cyclopropyl or fluoroalkyl chains to improve metabolic stability.

  • Exploring prodrug strategies (e.g., esterification) to enhance oral bioavailability.

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